2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAKALVKCYQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a piperazine moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors, enzymes, and ion channels. Specifically, piperazine derivatives are known for their roles as modulators of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 5.0 |
| Colon adenocarcinoma (CaCo-2) | 7.2 |
| Breast cancer (MCF-7) | 3.8 |
These values indicate that the compound is particularly effective against breast cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It demonstrated inhibitory effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings highlight its potential use in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that treatment with this compound significantly reduced bacterial viability, suggesting its potential as a therapeutic agent in infectious diseases .
Safety and Toxicology
While preliminary studies indicate beneficial biological activities, further research is essential to assess the safety profile and potential toxicity of this compound. Toxicological assessments should include acute and chronic exposure studies to evaluate any adverse effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
Key Analogs :
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (Compound I) Structural Difference: Phenyl group instead of ethyl on piperazine. However, it may reduce solubility compared to the ethyl group .
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one
- Structural Difference : Cyclopropylmethyl substituent replaces ethyl.
- Impact : Cyclopropane rings improve metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structural Difference : Pyrimidinyl-phenyl group introduces hydrogen-bonding capability.
- Impact : The pyrimidine moiety may enhance interactions with nucleotide-binding domains (e.g., kinase inhibitors) but increases molecular weight (MW = 343.86 g/mol), affecting bioavailability .
Table 1: Substituent Effects on Piperazine Derivatives
| Compound Name | Piperazine Substituent | Molecular Weight (g/mol) | Key Property Influence |
|---|---|---|---|
| Target Compound | Ethyl | 216.74* | Balanced lipophilicity |
| 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Phenyl | 253.73 | Increased steric bulk |
| 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one | Cyclopropylmethyl | 244.76 | Enhanced metabolic stability |
| 4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one | 2-Chlorophenyl | 343.86 | Higher hydrogen-bonding potential |
*Calculated based on formula C₁₁H₂₀ClN₂O.
Backbone Chain Length and Functional Groups
Key Analogs :
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one Structural Difference: Propanone (3-carbon) backbone vs. butanone (4-carbon).
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride
- Structural Difference : Hydroxy and fluorophenyl groups introduce polarity.
- Impact : The hydroxy group enables hydrogen bonding, while fluorine enhances electronegativity, influencing receptor affinity (e.g., antipsychotic activity) .
Table 2: Backbone and Functional Group Comparisons
| Compound Name | Backbone Chain | Functional Groups | Molecular Weight (g/mol) | Key Impact |
|---|---|---|---|---|
| Target Compound | Butanone | Chloro-ketone | 216.74 | Moderate flexibility |
| 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one | Propanone | Chloro-ketone | 204.70 | Increased solubility |
| 1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one | Butanone | Hydroxy, fluorophenyl | 394.89 | Enhanced polarity and binding |
Preparation Methods
General Synthetic Route
The principal synthetic approach to 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one involves the nucleophilic substitution of the chlorine atom on 2-chlorobutanone by the nitrogen atom of 4-ethylpiperazine. This reaction is generally base-facilitated to enhance the nucleophilicity of the piperazine nitrogen and promote substitution over elimination or side reactions.
- Reactants: 2-chlorobutanone + 4-ethylpiperazine
- Reaction Type: Nucleophilic substitution (likely SN2)
- Catalyst/Base: A suitable base to deprotonate the piperazine nitrogen and facilitate substitution
- Solvent: Typically polar aprotic solvents or alcohols, depending on conditions
- Temperature: Often room temperature to mild heating to optimize reaction rate and yield
This method is supported by chemical suppliers’ synthesis descriptions, indicating a straightforward one-step substitution reaction as the core preparation technique.
Detailed Synthetic Procedure
Based on available data and analogous synthetic methodologies for piperazine derivatives, the preparation can be outlined as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 2-chlorobutanone | 2-chlorobutanone | Commercially available or prepared by chlorination of butanone |
| 2 | Nucleophilic substitution | 4-ethylpiperazine, base (e.g., triethylamine or sodium carbonate), solvent (e.g., ethanol, THF) | Base neutralizes HCl formed, promotes substitution |
| 3 | Reaction conditions | Stirring at room temperature or mild heating (25-60°C) for several hours | Reaction monitored by TLC or HPLC |
| 4 | Work-up and purification | Extraction, washing, drying, and purification by recrystallization or chromatography | Purity confirmed by NMR, MS |
Reaction Mechanism Insights
- The nitrogen in the piperazine ring acts as a nucleophile attacking the electrophilic carbon bearing the chlorine in 2-chlorobutanone.
- The chlorine acts as a leaving group.
- The reaction proceeds via an SN2 mechanism, favored by the primary or secondary nature of the alkyl chloride.
- Use of a base scavenges the generated HCl, driving the reaction forward.
Supporting Synthetic Strategies from Related Piperazine Derivatives
While direct literature on this exact compound’s preparation is limited, related synthetic strategies for piperazine-containing ketones and amides provide useful insights:
- Use of protected piperazines: In complex syntheses, protected piperazines (e.g., ethyl or tert-butyl piperazine-1-carboxylates) are reacted with acyl chlorides or activated esters to form amide or ketone linkages, followed by deprotection steps to yield the free piperazine derivative.
- Coupling agents and activating systems: For amide bond formation in related compounds, coupling agents like EDCI, HOBt, or DIPEA in solvents such as dichloromethane or THF are used to facilitate bond formation under mild conditions.
- Reduction and substitution steps: Sodium borohydride reductions and Mitsunobu reactions are common in related synthetic sequences to modify substituents or introduce nitrogen functionalities.
These methods underscore the importance of controlling reaction conditions, protecting groups, and reagent selection for high yields and purity.
Data Table Summarizing Key Synthesis Parameters
| Parameter | Typical Condition/Value | Comments |
|---|---|---|
| Starting materials | 2-chlorobutanone, 4-ethylpiperazine | Commercially available |
| Solvent | Ethanol, THF, or other polar aprotic solvents | Solvent choice affects reaction rate |
| Base | Triethylamine, sodium carbonate, or similar | Neutralizes HCl byproduct |
| Temperature | 25–60 °C | Room temperature often sufficient |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | To achieve analytical purity |
| Yield | Typically moderate to high (50–90%) | Dependent on reaction conditions |
| Characterization methods | NMR, MS, IR | Confirm structure and purity |
Research Findings and Considerations
- The nucleophilic substitution approach is straightforward and scalable, making it suitable for laboratory and industrial synthesis.
- The choice of base and solvent critically influences reaction selectivity and yield.
- Protecting groups may be unnecessary for this simple substitution but are valuable in multi-step syntheses involving more complex piperazine derivatives.
- Reaction monitoring by chromatographic and spectroscopic methods ensures control over product formation and minimization of side products.
- Safety precautions are essential due to the reactive chloroalkyl and piperazine moieties; reactions should be conducted in well-ventilated fume hoods with appropriate PPE.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one, and how can purity be optimized?
- Methodological Answer : A common approach involves reacting a piperazine derivative (e.g., 4-ethylpiperazine) with a chlorinated carbonyl precursor (e.g., chloroacetyl chloride or 2-chlorobutanoyl chloride) under controlled conditions. Multi-step protocols often require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acyl chloride) improves yield .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring, ethyl substituent, and ketone-chloro moiety.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (expected ~244.7 g/mol).
- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated in analogous piperazine derivatives .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability under heating .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Methodological Answer : Stability studies show that chloroacetyl-piperazine derivatives are sensitive to alkaline conditions (pH >9), leading to hydrolysis of the chloro group. Store at 2–8°C in airtight, light-protected containers with desiccants. For aqueous solutions, use pH 5–7 buffers (e.g., phosphate) to prevent degradation. Monitor stability via HPLC-UV over 48-hour intervals .
Advanced Research Questions
Q. How can conflicting data on reaction yields in published syntheses be resolved?
- Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst use, or moisture content. Systematic Design of Experiments (DoE) is recommended:
- Variables : Solvent (THF vs. DMF), temperature (0°C vs. RT), and catalyst (e.g., DMAP).
- Response Metrics : Yield, purity (HPLC), and byproduct formation.
Cross-referencing with analogous compounds (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) reveals that polar aprotic solvents (DMF) enhance nucleophilic substitution but may require post-reaction quenching to remove excess acyl chloride .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine receptors (e.g., D₂/D₃) or cytochrome P450 enzymes, leveraging the piperazine moiety’s flexibility.
- MD Simulations : Assess binding stability (100-ns trajectories) in explicit solvent (TIP3P water).
- QSAR Models : Corate substituent effects (e.g., ethyl vs. methyl on piperazine) with activity data from structural analogs .
Q. How does ionic strength affect enzymatic transformations involving this compound?
- Methodological Answer : For biocatalytic applications (e.g., asymmetric reduction of the ketone group), buffer ionic strength (0.05–0.2 M phosphate) and pH (6.0–8.0) must be optimized. In Acinetobacter sp.-mediated reductions, stereoselectivity (>99.9% ee) is maintained across this range, but yields drop significantly below pH 7.0. Use response surface methodology (RSM) to balance ionic strength and enzyme activity .
Q. What analytical techniques resolve ambiguities in regioselectivity during derivatization?
- Methodological Answer : Conflicting reports on substitution sites (piperazine N vs. chloro group) require:
- Isotopic Labeling : ¹³C NMR tracking of carbonyl reactivity.
- LC-MS/MS : Fragment ion analysis to distinguish between N-alkylated vs. O-alkylated products.
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
Key Considerations for Researchers
- Safety : Chloroacetyl derivatives are irritants. Use PPE (gloves, goggles) and fume hoods during synthesis .
- Data Reproducibility : Document solvent batch purity and moisture content (Karl Fischer titration) to mitigate variability .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive piperazine derivatives, particularly in in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
